4,4'-Dichlorobenzilic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-bis(4-chlorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-5-1-9(2-6-11)14(19,13(17)18)10-3-7-12(16)8-4-10/h1-8,19H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFMMUDXRIMBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178554 | |
| Record name | 4,4'-Dichlorobenzilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23851-46-9 | |
| Record name | 4-Chloro-α-(4-chlorophenyl)-α-hydroxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23851-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dichlorobenzilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023851469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dichlorobenzilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-DICHLOROBENZILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETW245A2J9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization Within Organic Chemistry and Environmental Science
In organic chemistry, 4,4'-dichlorobenzilic acid is recognized as a metabolite of the acaricide dicofol (B1670483) and is structurally related to the infamous insecticide DDT. nih.govkyoto-u.ac.jp Its chemical structure, featuring two chlorine-substituted phenyl rings attached to a carboxylic acid group, makes it a subject of interest for studying the effects of halogenation on the reactivity and properties of organic acids.
From an environmental science perspective, the compound is a crucial marker for the degradation of certain organochlorine pesticides. epa.gov The persistence and bioaccumulation of DDT and its metabolites, including compounds structurally similar to this compound, have been a major environmental concern for decades. cdc.govumweltprobenbank.de Research on this compound helps in understanding the metabolic pathways of these pollutants in various organisms and ecosystems. epa.govnih.gov
Historical Development of Research on 4,4 Dichlorobenzilic Acid
The research history of 4,4'-dichlorobenzilic acid is intrinsically linked to the widespread use and subsequent investigation of DDT and related pesticides. Initial studies focused on identifying the metabolic fate of these compounds in animals and the environment. It was discovered that DDT could be metabolized through various pathways, leading to the formation of several derivatives, including DDE (dichlorodiphenyldichloroethylene) and DDD (dichlorodiphenyldichloroethane). epa.govnih.gov
Further research into the metabolism of the acaricide dicofol (B1670483), which is structurally similar to DDT, identified this compound as a significant metabolite. nih.govepa.gov This discovery was pivotal in understanding the complete degradation pathway of dicofol and its potential environmental impact. Early analytical methods for detecting and quantifying these metabolites were developed, laying the groundwork for future toxicological and environmental monitoring studies.
Current Research Landscape and Emerging Trends
Classical and Contemporary Synthetic Routes to this compound
The synthesis of this compound, a derivative of benzilic acid, can be achieved through various chemical transformations. These routes often leverage classical rearrangement reactions and the conversion of readily available precursors.
Synthesis via Rearrangement and Hydrolysis of 4,4'-Dichlorobenzil (B184268)
A primary and well-established method for synthesizing this compound is through the benzilic acid rearrangement of its corresponding diketone, 4,4'-dichlorobenzil. benthamdirect.comwikipedia.org This reaction, first reported by Justus von Liebig in 1838 for the synthesis of benzilic acid itself, involves the 1,2-rearrangement of a 1,2-diketone to an α-hydroxy carboxylic acid in the presence of a strong base. wikipedia.orgorganic-chemistry.org
The process begins with the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl groups of 4,4'-dichlorobenzil. wikipedia.orguomustansiriyah.edu.iq This is followed by a rearrangement and subsequent acidification to yield this compound. The reaction is typically carried out using potassium hydroxide. wikipedia.org While ethanol (B145695) can be used as a solvent, "green chemistry" approaches have been developed that utilize solid sodium hydroxide and water, offering a more environmentally friendly and efficient alternative. wjpmr.comchem21labs.com
Table 1: Comparison of Conventional and Green Synthesis of Benzilic Acid
| Method | Reagents | Solvent | Yield |
| Conventional | Benzil (B1666583), Potassium Hydroxide | Ethanol | 65.21% wjpmr.com |
| Green | Benzil, Sodium Hydroxide | Water | 76.08% wjpmr.com |
Conversion from DDT-Derived Precursors
This compound can also be synthesized from precursors derived from the pesticide DDT (dichlorodiphenyltrichloroethane). Technical DDT is a mixture of isomers, primarily p,p'-DDT, along with o,p'-DDT and other related compounds. researchgate.net The metabolic or environmental degradation of DDT can lead to the formation of various derivatives, some of which can serve as starting materials for the synthesis of this compound. The detection of benzilic acid in soil and water samples has been used as evidence of the historical use of the nerve agent BZ, which is structurally related to DDT and its derivatives. chem21labs.com
Synthesis from 4,4'-Dichlorobenzoin and Related Benzilates
Another synthetic approach involves the oxidation of 4,4'-dichlorobenzoin. Benzoin (B196080), a related α-hydroxy ketone, can be oxidized to benzil, which then undergoes the benzilic acid rearrangement. A procedure described in Organic Syntheses details the preparation of benzilic acid from benzoin using sodium hydroxide and sodium bromate. orgsyn.org This method can be adapted for the synthesis of this compound from 4,4'-dichlorobenzoin. The reaction is heated on a steam bath, and the product is obtained after dilution and acidification. orgsyn.org It is noted that high purity product can be obtained without the need for recrystallization. orgsyn.org
Alternative Synthetic Methodologies for the Benzilic Acid Scaffold
While the benzilic acid rearrangement is the most direct route, other methodologies can be employed to construct the benzilic acid scaffold. These often involve the synthesis of the precursor 1,2-diketone, benzil, or its derivatives. One-pot, two-step methods have been developed for the synthesis of arylated 1,2-diketones from aldehydes using N-heterocyclic carbene (NHC) organocatalysts. researchgate.net This involves a benzoin condensation followed by aerobic oxidation. researchgate.net
Reaction Mechanisms of this compound Formation
The formation of this compound, like other benzilic acids, is governed by a well-studied rearrangement mechanism.
Mechanistic Investigations of Benzilic Acid Rearrangements
The mechanism of the benzilic acid rearrangement has been a subject of numerous studies since its discovery. benthamdirect.com It is a second-order reaction, being first order in both the diketone and the base. wikipedia.org The established mechanism, first proposed in its entirety by Christopher Kelk Ingold, involves the following key steps: wikipedia.org
Nucleophilic Attack: A hydroxide anion attacks one of the carbonyl carbons of the 1,2-diketone (in this case, 4,4'-dichlorobenzil) to form a tetrahedral alkoxide intermediate. wikipedia.orguomustansiriyah.edu.iq
Bond Rotation: The intermediate undergoes bond rotation to position the migrating group (a 4-chlorophenyl group) for attack on the adjacent carbonyl carbon. wikipedia.org
1,2-Anionic Rearrangement: The migrating group shifts, leading to the formation of a rearranged carboxylate intermediate. Aryl groups with electron-withdrawing substituents, such as the 4-chlorophenyl group, have been found to migrate more readily than alkyl groups. wikipedia.org
Protonation: The intermediate is a stable carboxylate salt. Upon acidification, it is protonated to yield the final α-hydroxy carboxylic acid, this compound. uomustansiriyah.edu.iq
The rearrangement is essentially an intramolecular redox reaction where one carbon center is oxidized and the other is reduced. wikipedia.org
Role of Catalysis in Synthetic Transformations
Catalysis plays a pivotal role in the efficient synthesis of the precursors to this compound. The primary route involves the Friedel-Crafts acylation of chlorobenzene (B131634) with 4-chlorobenzoyl chloride to produce 4,4'-dichlorobenzophenone. This reaction is traditionally catalyzed by Lewis acids such as aluminum chloride (AlCl₃) in a suitable solvent like petroleum ether. rsc.org
More contemporary and environmentally benign catalytic systems have also been developed. For instance, crystalline aluminosilicates, such as high-silica Y-type zeolites, mordenite, or beta zeolites, have been employed as solid acid catalysts for the dehalogenation condensation of p-chlorobenzoyl chloride and chlorobenzene. google.com These solid catalysts offer advantages in terms of ease of handling, separation from the reaction mixture, and reduced waste generation compared to traditional Lewis acids. google.com The reaction using crystalline aluminosilicates can be carried out in either the liquid or gas phase at temperatures ranging from 80 to 450°C. google.com
The subsequent conversion of 4,4'-dichlorobenzophenone to this compound is achieved through a benzilic acid rearrangement of an intermediate, 4,4'-dichlorobenzil. The synthesis of 4,4'-dichlorobenzil can be accomplished by the oxidation of 4,4'-dichlorobenzoin. The benzilic acid rearrangement itself is a base-catalyzed reaction where a 1,2-diketone rearranges to form an α-hydroxy carboxylic acid. wikipedia.org This classic rearrangement is typically effected by treating the diketone (in this case, 4,4'-dichlorobenzil) with a strong base like potassium hydroxide. wikipedia.org The reaction proceeds via nucleophilic attack of the hydroxide ion on one of the carbonyl carbons, followed by a 1,2-aryl migration to the adjacent carbonyl group, ultimately yielding the salt of the benzilic acid, which is then acidified to give the final product. wikipedia.org
Derivatization and Further Chemical Transformations
The presence of both a carboxylic acid and a tertiary alcohol functional group in this compound makes it a versatile platform for further chemical modifications, leading to the synthesis of a range of derivatives with diverse applications.
Esterification Reactions to Form Acaricidal Esters (e.g., Chlorobenzilate (B1668790), Chloropropylate)
One of the most significant applications of this compound is its use as a precursor for the synthesis of acaricidal esters, namely chlorobenzilate and chloropropylate. These compounds have been widely used in agriculture to control mite infestations.
The synthesis of these esters is achieved through Fischer esterification, a reaction between the carboxylic acid group of this compound and the corresponding alcohol (ethanol for chlorobenzilate and isopropanol (B130326) for chloropropylate) in the presence of an acid catalyst. nagwa.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, and a dehydrating agent or removal of water is employed. masterorganicchemistry.com
Table 1: Acaricidal Esters Derived from this compound
| Acaricide | Alcohol Used | Ester Product |
| Chlorobenzilate | Ethanol | Ethyl 4,4'-dichlorobenzilate |
| Chloropropylate | Isopropanol | Isopropyl 4,4'-dichlorobenzilate |
The general procedure for this esterification involves heating a mixture of this compound, the respective alcohol (ethanol or isopropanol), and a strong acid catalyst such as sulfuric acid. masterorganicchemistry.comscielo.br The reaction mixture is typically refluxed for a specific period to ensure completion. The use of a catalyst is crucial for achieving a reasonable reaction rate. scielo.br
Synthesis of Other Key Intermediates Utilizing this compound
While the primary use of this compound is in the production of acaricides, its structural motif lends itself to being a potential intermediate in the synthesis of other more complex molecules. For instance, dichlorinated benzoic acids, in general, serve as building blocks for various pharmaceuticals and agrochemicals. 2,4-Dichlorobenzoic acid, an isomer, is a known intermediate in the synthesis of spirodiclofen, a tetronic acid acaricide, and certain quinolone derivatives. wikipedia.orgnih.gov Although specific examples for this compound are less documented in readily available literature, its inherent reactivity suggests potential for creating a variety of intermediates through reactions at its carboxylic acid and hydroxyl functionalities.
Exploration of Novel Derivatives and Analogues
The development of novel bioactive molecules often involves the modification of existing chemical scaffolds. nih.govmdpi.com this compound presents a template for the synthesis of new derivatives and analogues with potentially interesting biological activities. Research in this area could involve the synthesis of novel esters with different alcohol moieties, amides through reaction with various amines, or modifications of the phenyl rings.
For example, the synthesis of novel hydrazones from various substituted benzoic acids has been explored to develop new antimicrobial and anticancer agents. mdpi.com This suggests a potential pathway for derivatizing this compound by first converting it to its corresponding acyl chloride or ester and then reacting it with hydrazine (B178648) to form a hydrazide, which can be further condensed with aldehydes or ketones to produce novel acylhydrazones. mdpi.com The exploration of such derivatives could lead to the discovery of compounds with new or enhanced biological properties.
Formation as a Metabolic Product
This compound primarily arises from the transformation of parent pesticide compounds within living organisms and in the environment.
The acaricide chlorobenzilate undergoes metabolic transformation in mammalian systems, leading to the formation of several products, including this compound. In vivo studies have shown that chlorobenzilate is metabolized by hepatic enzymes in rats. ospar.org Following administration, chlorobenzilate is relatively rapidly excreted. orst.edu
In dogs, studies have demonstrated that after repeated exposure, a significant portion of the administered chlorobenzilate dose is excreted as urinary metabolites. orst.edu While specific enzymatic steps are not fully detailed in the provided literature, the primary metabolic pathway involves the hydrolysis of the ethyl ester group of chlorobenzilate to form the corresponding carboxylic acid, this compound. This biotransformation is a key detoxification step, converting the parent compound into more polar, water-soluble metabolites that can be more readily eliminated from the body. orst.eduinchem.org For monitoring human exposure, chlorobenzilate and its metabolites present in urine can be oxidized to p,p'-dichlorobenzophenone for analysis. epa.gov
This compound is a product of the environmental degradation of the organochlorine miticide dicofol. Dicofol, which is structurally similar to DDT, breaks down in the environment through several pathways. ospar.orgwho.int A major degradation route is hydrolysis, which leads to the formation of 4,4'-dichlorobenzophenone (DCBP). who.intnih.gov This process is highly dependent on the pH of the surrounding medium.
Additionally, dicofol can be transformed into DCBP through photodegradation when exposed to ultraviolet light. who.intnih.gov While DCBP is the primary and most frequently cited degradation product, the subsequent oxidation of the benzhydrol moiety can lead to the formation of this compound, although this step is less frequently detailed in environmental fate studies. In some contexts, dicofol itself is considered a metabolite of DDT.
The transformation of chlorobenzilate and dicofol yields several identifiable intermediate and secondary products.
4,4'-Dichlorobenzophenone (DCBP): This is a prominent and stable metabolite formed from both chlorobenzilate and dicofol. nih.govepa.gov It is a major product of dicofol hydrolysis and photodegradation in both soil and water. who.int In mammalian metabolism, dicofol has been reported to transform into DCBP in rats and mice. ospar.org
p-Chlorobenzoic Acid: While not extensively documented as a direct major metabolite of chlorobenzilate or dicofol in the provided research, p-chlorobenzoic acid is a known bacterial xenobiotic metabolite. nih.gov It can be formed through the degradation of chlorinated aromatic compounds. For instance, it has been noted as a degradation product of other pesticides and can be prepared through the oxidation of p-chlorotoluene. nih.govsemanticscholar.org
FW-152: This compound has been identified as a significant metabolite of dicofol. The U.S. Environmental Protection Agency (EPA) has acknowledged its importance to the extent that it recommended establishing tolerances for animal commodity residues as the combined total of dicofol and FW-152. epa.govepa.gov In studies on laying hens, p,p'-FW-152 was found to comprise 43% of the residue in the gastrointestinal tract and 15% in hatchlings. epa.gov
Table 1: Key Transformation Products of Chlorobenzilate and Dicofol
| Parent Compound | Transformation Product | Formation Context | Reference |
|---|---|---|---|
| Chlorobenzilate | This compound | Mammalian metabolism | orst.edu, inchem.org |
| Chlorobenzilate | 4,4'-Dichlorobenzophenone | Mammalian metabolism (analytical derivative) | epa.gov |
| Dicofol | 4,4'-Dichlorobenzophenone (DCBP) | Environmental hydrolysis & photodegradation; Mammalian metabolism | who.int, ospar.org, nih.gov |
| Dicofol | FW-152 | Animal metabolism | epa.gov, epa.gov |
| Dicofol | p-Chlorobenzoic acid (CBA) | Environmental hydrolysis (at pH 7) | epa.gov |
Environmental Fate and Degradation Mechanisms
The persistence and transformation of this compound in the environment are governed by its susceptibility to chemical and physical degradation processes.
The precursor, dicofol, is known to be unstable under neutral and alkaline conditions. epa.govwaterquality.gov.au Its hydrolysis rate is highly pH-dependent. For instance, the p,p'-isomer of dicofol has a degradation half-life of 85 days at pH 5, which decreases to 64 hours at pH 7 and to just 26 minutes at pH 9. epa.gov This rapid degradation in alkaline environments is a significant dissipation pathway.
Conversely, a structurally related compound, p-chlorobenzoic acid, is not expected to undergo significant hydrolysis under typical environmental conditions (pH 5 to 9) because it lacks functional groups that are susceptible to hydrolysis. nih.gov This suggests that once formed, this compound may exhibit greater stability in aqueous environments compared to its precursor, dicofol, particularly under neutral to alkaline conditions.
Table 2: Hydrolysis Half-life of p,p'-Dicofol at Various pH Levels
| pH | Half-life | Reference |
|---|---|---|
| 5 | 85 days | epa.gov |
| 7 | 64 hours | epa.gov |
| 9 | 26 minutes | epa.gov |
Photodegradation, or the breakdown of molecules by light, is another important environmental fate process for chlorinated aromatic compounds.
Dicofol is known to be degraded by light, which contributes to the formation of dichlorobenzophenone (DCBP). waterquality.gov.au Studies on the photodegradation of dicofol in water have shown that the process is much faster in the presence of a sensitizer. For p,p'-dicofol at pH 5, the half-life was 92.5 days in a non-sensitized solution, but this decreased to 4 days in a sensitized solution. epa.gov For the o,p'-isomer, the half-lives were 14.8 days (non-sensitized) and 1 day (sensitized). epa.gov
While specific kinetic data for the direct photodegradation of this compound were not found in the reviewed sources, related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) are known to undergo photolysis in sunlit surface waters. cdc.gov It is therefore plausible that this compound is also susceptible to photodegradation, although the specific pathways, products, and rates require further investigation.
Table 3: Photodegradation Half-life of Dicofol Isomers in Water (pH 5)
| Isomer | Condition | Half-life | Reference |
|---|---|---|---|
| p,p'-Dicofol | Non-sensitized | 92.5 days | epa.gov |
| p,p'-Dicofol | Sensitized | 4 days | epa.gov |
| o,p'-Dicofol | Non-sensitized | 14.8 days | epa.gov |
| o,p'-Dicofol | Sensitized | 1 day | epa.gov |
Microbial Degradation in Soil and Water Systems
Indigenous microbial communities in soil and water are fundamental to the degradation of xenobiotic compounds like chlorinated acids. nih.gov The ability of naturally occurring microbes to mineralize pesticides has been observed in diverse environments, including the Greenland ice sheet, where microbial communities can degrade the herbicide 2,4-dicholorophenoxyacetic acid (2,4-D). nih.gov For many chlorinated aromatic compounds, degradation is initiated by the existing enzymatic machinery of soil microbes, which can adapt to utilize these substances as a source of carbon and energy. nih.gov However, the degradation rate is heavily influenced by environmental factors and the concentration of the pollutant. wur.nl In the case of compounds structurally related to this compound, such as chlorophenols, bacteria are known to break them down into smaller, non-toxic molecules, preventing secondary contamination. researchgate.net
While no microbial strains have been specifically isolated for the degradation of this compound, numerous bacteria have been identified that degrade other dichlorobenzoic acid isomers. This specificity is crucial for bioremediation efforts. For instance:
Pseudomonas sp. CPE2 can convert 2,5-dichlorobenzoic acid to 4-chlorocatechol. sigmaaldrich.com
Corynebacterium sepedonicum KZ-4 and Alcaligenes denitrificans NTB-1 are capable of degrading 2,4-dichlorobenzoic acid via 4-hydroxybenzoate (B8730719) to protocatechuic acid. researchgate.net
Aminobacter sp. MSH1 utilizes 2,6-dichlorobenzamide (B151250) (BAM) and degrades its intermediate, 2,6-dichlorobenzoic acid. researchgate.net The genes for this degradation pathway are located on the pBAM2 plasmid and involve a mono-oxygenase that converts 2,6-DCBA to 3-hydroxy-2,6-dichlorobenzoate. researchgate.net
Several Gram-negative genera, including Caballeronia, Paraburkholderia, and Cupriavidus , have been isolated from soil and shown to degrade 3-chlorobenzoate. researchgate.net
The degradation capability for these compounds is often encoded on plasmids, which can be transferred between bacterial populations. capes.gov.br
The rate of microbial degradation can be significantly affected by the presence of other substrates. In some cases, the degradation of a persistent compound only occurs in the presence of another, more easily metabolized compound, a process known as cometabolism. For example, the degradation of high concentrations of 2,4-D was found to be slower and incomplete in methanogenic cultures compared to lower concentrations. wur.nl The presence of different carbon and nitrogen sources can also influence the degradation rates of chlorinated benzoic acids. researchgate.net In studies with A. hydrophila, various carbon sources impacted the breakdown of 2-chlorobenzoic acid differently than they affected chloride release and cell mass synthesis. researchgate.net
Adsorption and Mobility in Soil Systems
The movement of organic compounds like this compound in the environment is largely governed by adsorption and desorption processes in the soil. researchgate.net The mobility of a pesticide determines its potential to leach into groundwater or remain in the surface soil. californiaagriculture.org Key factors influencing this behavior include the chemical's properties (e.g., water solubility) and soil characteristics such as organic matter and clay content. californiaagriculture.org
Persistence and Dissipation Kinetics in Environmental Compartments
Persistence, often measured as a half-life, indicates how long a chemical remains in the environment. For many chlorinated organic compounds, persistence is a significant concern. While specific dissipation kinetics for this compound are not documented in the available literature, data from its parent compound and related chemicals offer some insight.
The herbicide 2,4-D is reported to have a relatively short aerobic soil half-life of 6.2 days, but under anoxic conditions, its persistence increases dramatically, with a half-life ranging from 41 to 333 days. wur.nl This highlights the critical role of environmental conditions, particularly the presence or absence of oxygen, in determining the fate of chlorinated aromatic acids. Given that this compound is a stable, chlorinated molecule, it is expected to exhibit significant persistence in the environment, particularly in anaerobic compartments.
Comparative Analysis of Degradation Pathways of Related Dichlorobenzoic Acids (e.g., 2,4-DCBA, 2,5-DCBA, 2,6-DCBA)
The microbial degradation pathways for several dichlorobenzoic acid (DCBA) isomers have been elucidated and offer a valuable comparison. These pathways typically involve initial attacks by dioxygenase or monooxygenase enzymes, leading to ring cleavage and eventual entry into central metabolic cycles.
2,4-Dichlorobenzoic Acid (2,4-DCBA): At least two primary pathways are known. In one pathway, catalyzed by 2-halobenzoate-1,2-dioxygenase, 2,4-DCBA is converted to 4-chlorocatechol. researchgate.net An alternative pathway, observed in Corynebacterium sepedonicum KZ-4, involves conversion to 4-hydroxybenzoate, which is then metabolized to protocatechuic acid before entering the tricarboxylic acid (TCA) cycle. researchgate.net The compound has been identified as an environmental transformation product of the pesticide Spirodiclofen and can also be released from the degradation of bis(2,4-dichlorobenzoyl)peroxide used in silicone production. tandfonline.com
2,5-Dichlorobenzoic Acid (2,5-DCBA): The degradation of 2,5-DCBA is initiated by its conversion to 4-chlorocatechol, a reaction carried out by strains like Pseudomonas sp. CPE2. sigmaaldrich.com It is also known to be a microbial breakdown product of the herbicide chlorambene. researchgate.net
2,6-Dichlorobenzoic Acid (2,6-DCBA): This isomer is a known metabolite of the herbicide dichlobenil. researchgate.netnih.gov Its degradation has been studied in Aminobacter sp. MSH1, where the catabolic genes reside on a plasmid (pBAM2). researchgate.net The initial step is a mono-oxygenase-catalyzed hydroxylation to form 3-hydroxy-2,6-dichlorobenzoate. researchgate.net
These pathways generally converge on chlorinated catechol intermediates, which are then subjected to either ortho or meta ring cleavage, a common strategy in the bacterial degradation of aromatic compounds. researchgate.netresearchgate.net
Interactive Table: Comparative Degradation of Dichlorobenzoic Acid Isomers
| Feature | 2,4-Dichlorobenzoic Acid | 2,5-Dichlorobenzoic Acid | 2,6-Dichlorobenzoic Acid |
| Parent Compound(s) | Spirodiclofen, bis(2,4-dichlorobenzoyl)peroxide tandfonline.com | Chlorambene researchgate.net | Dichlobenil researchgate.netnih.gov |
| Degrading Microorganism(s) | Corynebacterium sepedonicum KZ-4, Alcaligenes denitrificans NTB-1 researchgate.net | Pseudomonas sp. CPE2 sigmaaldrich.com | Aminobacter sp. MSH1 researchgate.net |
| Initial Enzymatic Attack | Dioxygenation or Reductive Dechlorination | Dioxygenation | Mono-oxygenation researchgate.net |
| Key Intermediate(s) | 4-Chlorocatechol, 4-Hydroxybenzoate researchgate.netresearchgate.net | 4-Chlorocatechol sigmaaldrich.com | 3-Hydroxy-2,6-dichlorobenzoate researchgate.net |
| Genetic Basis | Plasmid-encoded genes often involved | Not specified | Plasmid pBAM2 (contains bbdD gene for mono-oxygenase) researchgate.net |
Advanced Analytical Methodologies for this compound
Following a comprehensive search for advanced analytical methodologies focusing solely on the chemical compound this compound, it has been determined that there is insufficient specific data available in the public domain to thoroughly populate the requested article structure.
Research and analytical methods predominantly focus on its parent compound, the acaricide dicofol, and its primary degradation product, 4,4'-dichlorobenzophenone (DCBP). While this compound is a known metabolite, detailed and distinct analytical procedures for its separation, quantification, and characterization are not well-documented in the available scientific literature.
Specifically, the searches did not yield dedicated methodologies or detailed research findings for the following outlined sections:
Spectroscopic Characterization Methods
Infrared (IR) Spectrophotometry for Functional Group Analysis:IR spectra are available for various isomers of dichlorobenzoic acid, but a specific, verifiable IR spectrum and corresponding functional group analysis for this compound could not be sourcedchemicalbook.com.
Due to the lack of specific scientific data for this compound across all requested analytical techniques, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible at this time.
Ultraviolet (UV) Spectrophotometry
Ultraviolet (UV) spectrophotometry is a valuable analytical technique for the quantitative analysis of compounds that absorb UV radiation. For this compound, the presence of aromatic rings and carboxylic acid functional groups dictates its UV absorption profile. The benzene rings, substituted with chlorine atoms, are the primary chromophores responsible for its characteristic absorption in the UV range.
The UV spectrum of this compound in a suitable solvent, such as methanol or ethanol, is expected to exhibit distinct absorption bands. Aromatic compounds like benzoic acid typically show a strong absorption band around 230 nm and a weaker, more structured band between 270-280 nm. The substitution of chlorine atoms on the phenyl rings can cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima. The specific λmax (wavelength of maximum absorbance) is crucial for quantitative analysis, as the absorbance at this wavelength is directly proportional to the concentration of the compound in the solution, following the Beer-Lambert Law.
For quantitative determination, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The choice of solvent is critical as it can influence the position and intensity of the absorption bands. Solvents like ethanol, methanol, and acetonitrile are commonly used due to their transparency in the relevant UV region. colostate.edu
Table 1: Expected UV Spectrophotometric Properties of this compound
| Property | Description | Typical Value/Range |
|---|---|---|
| Chromophore | Phenyl rings, Carboxylic acid | - |
| λmax (Primary) | Strong absorption due to π → π* transitions | ~230 - 250 nm |
| λmax (Secondary) | Weaker absorption band | ~270 - 290 nm |
| Solvents | Must be transparent in the measurement range | Ethanol, Methanol, Acetonitrile |
| Application | Quantitative analysis, Purity assessment | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are employed to confirm its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two phenyl rings are chemically equivalent. Each ring contains four aromatic protons, which are split into two distinct sets.
The protons ortho to the carboxylic acid group will appear as one doublet.
The protons meta to the carboxylic acid group (and ortho to the chlorine atom) will appear as another doublet.
The integration of these signals would show a 4H to 4H ratio, corresponding to the eight aromatic protons. The coupling between adjacent protons (ortho-coupling) will result in the characteristic doublet pattern, with a coupling constant (J) typically in the range of 7-9 Hz. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group, causing them to appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. A broad singlet corresponding to the acidic proton of the carboxyl group may also be observed, which is exchangeable with D₂O.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For this compound, the spectrum would show signals corresponding to:
The carbonyl carbon of the carboxylic acid group, which is highly deshielded and appears far downfield (typically > 165 ppm).
The quaternary carbon atom to which the two phenyl rings and the hydroxyl group are attached.
The aromatic carbons. Due to symmetry, only four distinct signals are expected for the twelve aromatic carbons:
One signal for the two carbons directly bonded to the central quaternary carbon.
Two signals for the eight ortho and meta carbons on the phenyl rings.
One signal for the two carbons bonded to the chlorine atoms.
Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the structural confirmation. core.ac.uk Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish connectivity between protons and carbons, providing definitive proof of the structure. researchgate.net
Table 2: Predicted NMR Data for this compound
| Nucleus | Type of Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (ortho to -COOH) | ~8.0 - 8.2 | Doublet (d) |
| ¹H | Aromatic (meta to -COOH) | ~7.4 - 7.6 | Doublet (d) |
| ¹H | Carboxylic Acid (-COOH) | >10 (variable) | Broad Singlet (br s) |
| ¹³C | Carbonyl (-C=O) | >165 | Singlet |
| ¹³C | Aromatic (C-Cl) | ~135 - 140 | Singlet |
| ¹³C | Aromatic (CH) | ~128 - 132 | Singlet |
| ¹³C | Quaternary (ipso-C) | ~140 - 145 | Singlet |
| ¹³C | Central Quaternary (C-OH) | ~75 - 85 | Singlet |
Sample Preparation and Extraction Strategies
Matrix Effects and Clean-up Procedures
The accurate analysis of this compound in complex samples, such as environmental matrices (water, soil) or biological fluids, is often hindered by the matrix effect. bataviabiosciences.com The matrix effect refers to the alteration of the analytical signal of the target analyte due to the presence of other co-extracted components in the sample. bataviabiosciences.comeijppr.com These effects can manifest as either ion suppression or enhancement in mass spectrometry-based methods, leading to underestimation or overestimation of the analyte's concentration and compromising the accuracy and precision of the results. researchgate.net
To mitigate matrix effects, effective sample clean-up procedures are essential. The goal of these procedures is to selectively remove interfering substances from the sample extract while ensuring high recovery of the analyte of interest. Common clean-up strategies include:
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. By adjusting the pH of the aqueous sample, the ionization state of this compound can be controlled, facilitating its extraction into an appropriate organic solvent while leaving many polar interferences behind.
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used clean-up technique. It involves passing the sample extract through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while matrix components are washed away. The analyte is then eluted with a small volume of a different solvent. For an acidic compound like this compound, ion-exchange or reversed-phase sorbents are often employed. comiteguandu.org.br
The choice of clean-up method depends on the nature of the sample matrix and the analytical technique being used. The effectiveness of the clean-up procedure is a critical factor in developing a robust and reliable analytical method. vscht.cz
Hydrolysis Steps for Metabolite Detection
In many biological and environmental systems, this compound may not exist in its free form but rather as a conjugate or metabolite. For instance, it is a known metabolite of pesticides like Dicofol and DDT. These parent compounds or their intermediates can be metabolized in organisms or degraded in the environment, sometimes forming esters or other derivatives of this compound.
To accurately quantify the total amount of the parent compound or to specifically measure this compound as a biomarker of exposure, a hydrolysis step is often incorporated into the sample preparation process. Hydrolysis is a chemical reaction that uses water to break down a compound. For analytical purposes, this is typically accelerated by using an acid or a base.
Alkaline Hydrolysis: This is a common method used to cleave ester linkages. The sample extract is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and often heated. scispace.com This process, also known as saponification, converts any esterified forms of this compound back to its carboxylate salt. Subsequent acidification of the solution then protonates the carboxylate, yielding the free acid form, which can then be extracted and analyzed. This step is crucial for ensuring that all forms of the target analyte are converted into a single, detectable entity, thereby preventing underestimation of its concentration. nih.gov
Method Development and Validation in Environmental and Chemical Research
The development and validation of analytical methods are fundamental requirements for obtaining reliable and reproducible data in environmental and chemical research. A validated method provides a high degree of confidence that the measurements are accurate, precise, and specific for the analyte . The validation process involves evaluating several key performance parameters according to established guidelines. ijirt.orgnih.gov
Key Validation Parameters:
Specificity/Selectivity: This parameter assesses the ability of the method to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components.
Linearity: Linearity demonstrates the proportional relationship between the analytical signal and the concentration of the analyte over a defined range. It is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the resulting calibration curve, which should ideally be close to 1.0. semanticscholar.org
Accuracy: Accuracy represents the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. dphen1.com
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions.
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov
Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition), providing an indication of its reliability during routine use.
For this compound, a validated analytical method, whether based on HPLC-UV, GC-MS, or LC-MS/MS, is essential for monitoring its presence in environmental samples, studying its toxicological effects, or ensuring the quality of chemical products. hse.gov.uk
Table 3: Summary of Analytical Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
|---|---|---|
| Specificity | Ability to detect only the target analyte | No interference at the analyte's retention time/m/z |
| Linearity | Proportionality of signal to concentration | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Closeness to the true value | Recovery typically within 80-120% |
| Precision | Agreement between repeated measurements | Relative Standard Deviation (RSD) ≤ 15-20% |
| LOD | Lowest detectable concentration | Signal-to-Noise ratio of ~3:1 |
| LOQ | Lowest quantifiable concentration | Signal-to-Noise ratio of ~10:1; with acceptable precision & accuracy |
| Robustness | Insensitivity to small method variations | No significant change in results with minor parameter changes |
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Benzoic acid |
| DDT (Dichlorodiphenyltrichloroethane) |
| Dicofol |
| Ethanol |
| Methanol |
| Potassium hydroxide |
Molecular Modeling and Electronic Structure Calculations (e.g., DFT studies)
Density Functional Theory (DFT) has been extensively used to investigate the structural and electronic properties of this compound and its precursors. For instance, a study on 4,4'-dichlorobenzil, a related diketone, employed DFT to analyze its structural and spectroscopic characteristics. nih.gov These calculations provide a deep understanding of the molecule's geometry, vibrational frequencies, and electronic distribution.
Key findings from DFT studies on related structures include:
Optimized Geometry: Calculations can determine the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths and angles. For a related compound, 3,5-dimethylpyrazole (B48361) benzilic acid, single crystal X-ray diffraction data confirmed a monoclinic crystal system, which can be further analyzed and refined using computational models. gigvvy.com
Vibrational Analysis: Theoretical vibrational spectra (like IR and Raman) can be simulated and compared with experimental data to assign specific vibrational modes to different functional groups within the molecule. For halogenated benzil analogues, scaled simulated spectra showed close agreement with experimental results. nih.gov
Electronic Properties: DFT is used to calculate fundamental electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting how the molecule will interact with other chemical species. nih.gov
Interactive Table: Calculated Electronic Properties of Benzil and its Halogenated Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzil (BZL) | -6.54 | -2.31 | 4.23 |
| 4,4'-Difluorobenzil (DFB) | -6.68 | -2.45 | 4.23 |
| 4,4'-Dichlorobenzil (DCB) | -6.71 | -2.69 | 4.02 |
| 4,4'-Dibromobenzil (DBB) | -6.65 | -2.65 | 4.00 |
Data sourced from DFT calculations on benzil and its halogenated analogues. nih.gov
Prediction of Reactivity and Mechanistic Pathways
Computational methods are instrumental in predicting the reactivity of this compound and elucidating the mechanisms of its reactions.
Global and Local Reactivity Descriptors: Based on the calculated electronic properties, various reactivity indices can be derived. These include electronegativity, chemical hardness, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity. nih.gov
Reaction Mechanism Simulation: Theoretical calculations can model the entire course of a chemical reaction, such as the benzilic acid rearrangement from a diketone precursor. This involves identifying transition states and intermediates, and calculating the activation energies for each step. wikipedia.org For example, in the classic benzilic acid rearrangement, computational studies have detailed the role of solvent molecules in stabilizing charged intermediates and facilitating proton transfer. wikipedia.org
Predicting Reaction Sites: MEP maps and Fukui functions (derived from DFT) can pinpoint the most likely sites for nucleophilic or electrophilic attack on the molecule, thus predicting how it will react with different reagents. nih.gov
In a broader context, machine learning approaches are now being developed to predict the outcomes of complex chemical reactions by modeling interactions between molecular orbitals, which could be applied to reactions involving this compound. nih.gov
Intermolecular Interactions and Crystal Engineering Studies (applicable to the benzilic acid scaffold)
The way molecules of this compound arrange themselves in a solid state is governed by intermolecular interactions. Understanding these interactions is the core of crystal engineering, which aims to design new solids with desired properties. researchgate.net
Hydrogen Bonding: The carboxylic acid and hydroxyl groups of the benzilic acid scaffold are strong hydrogen bond donors and acceptors. These interactions are crucial in forming stable, predictable patterns in the crystal lattice. researchgate.net
Halogen Bonding: The chlorine atoms in this compound can participate in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic species. researchgate.net
π-π Stacking: The aromatic rings can interact through π-π stacking, further stabilizing the crystal structure.
The study of these interactions allows for the rational design of co-crystals and salts. For example, combining benzilic acid with other molecules, like 3,5-dimethylpyrazole, can create new materials with specific properties, such as non-linear optical (NLO) behavior, driven by charge-transfer interactions within the crystal. gigvvy.com The goal of crystal engineering is to control the molecular assembly to produce materials with tailored physical and chemical properties. nih.govrsc.org
Quantitative Structure-Activity/Property Relationships (QSPR) in Non-Biological Contexts
QSPR models are mathematical equations that relate the chemical structure of a compound to its physicochemical properties. wikipedia.org In a non-biological context, QSPR can be used to predict properties of this compound and similar compounds without the need for experimental measurement.
The process of developing a QSPR model involves several key steps:
Data Set Selection: A group of compounds with known properties is chosen.
Descriptor Calculation: Numerical values (descriptors) that represent various aspects of the molecular structure (e.g., topological, electronic, steric) are calculated.
Model Building: Statistical methods, such as multiple linear regression, are used to create a mathematical relationship between the descriptors and the property of interest. nih.gov
Validation: The model's predictive power is tested on a set of compounds not used in its creation. researchgate.net
For example, a QSPR study on a series of benzimidazole (B57391) derivatives successfully identified key molecular descriptors like lipophilicity (logP) and dipole moment that govern their activity. nih.gov Similar approaches could be applied to predict properties like solubility, melting point, or chromatographic retention times for a series of substituted benzilic acids.
Conformational Analysis and Stereochemistry
This compound is a chiral molecule due to the presence of a stereocenter at the carbon atom bearing the hydroxyl, carboxyl, and two 4-chlorophenyl groups.
Conformational Isomerism: The molecule can exist in different spatial arrangements (conformers) due to rotation around its single bonds. The most significant rotations are around the C-C bonds connecting the phenyl rings to the central carbon. Computational methods, like performing a Potential Energy Surface (PES) scan, can identify the most stable conformers and the energy barriers between them. nih.gov For related structures like substituted cyclohexanes, computational analysis helps determine the relative stability of different chair conformations. spcmc.ac.in
Stereochemistry: As a chiral compound, this compound can exist as two non-superimposable mirror images (enantiomers). While the synthesis may produce a racemic mixture (an equal mix of both enantiomers), computational techniques can be used to study the properties of the individual enantiomers. Methods like circular dichroism (CD) spectroscopy, often combined with computational predictions, are powerful tools for determining the absolute configuration of chiral molecules. researchgate.net
Table of Compounds Mentioned
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
